Theophylline, 7-(3-(2-chloronicotinamido)propyl)-

Antispastic activity Smooth muscle pharmacology Nicotinamide derivatives

This 7-substituted theophylline-nicotinamide hybrid (CAS 70454-35-2) is a structurally unique research reference compound first disclosed by Duranti et al. (1979) with documented antispastic activity distinct from theophylline's bronchodilator mechanism. The 2-chloronicotinamido moiety introduces a pyridine-carboxamide pharmacophore absent from clinical methylxanthines and provides a synthetic handle (Suzuki, Buchwald-Hartwig) for analog diversification. It serves as a pharmacophorically distinct comparator for TRPA1/PDE4B/7A selectivity profiling against the Chłoń-Rzepa alkylcarboxamide series.

Molecular Formula C16H17ClN6O3
Molecular Weight 376.80 g/mol
CAS No. 70454-35-2
Cat. No. B14478332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline, 7-(3-(2-chloronicotinamido)propyl)-
CAS70454-35-2
Molecular FormulaC16H17ClN6O3
Molecular Weight376.80 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(=O)C3=C(N=CC=C3)Cl
InChIInChI=1S/C16H17ClN6O3/c1-21-13-11(15(25)22(2)16(21)26)23(9-20-13)8-4-7-19-14(24)10-5-3-6-18-12(10)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,24)
InChIKeyCDLRNKHJZAKNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

70454-35-2 Theophylline Derivative Procurement: Core Chemical Identity and Sourcing Baseline


Theophylline, 7-(3-(2-chloronicotinamido)propyl)- (CAS 70454-35-2; molecular formula C₁₆H₁₇ClN₆O₃; molecular weight 376.80 g/mol) [1] is a synthetic 7-substituted theophylline derivative belonging to the nicotinamide-xanthine hybrid class . The compound was first disclosed in the late 1970s as part of a medicinal chemistry program exploring antispastic and antihistaminic xanthine conjugates [2]. It consists of a theophylline (1,3-dimethylxanthine) core linked via a propyl spacer to a 2-chloronicotinamide moiety. The compound remains catalogued by several research chemical suppliers as a reference standard for preclinical investigation, although modern pharmacological profiling data are extremely limited.

Why Theophylline or Simple 7-Alkyl Analogs Cannot Substitute for 70454-35-2 in Nicotinamide-Targeted Research


Theophylline (CAS 58-55-9) is a non-selective adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor with a narrow therapeutic window and well-documented cardiovascular and CNS off-target effects [1]. Simple 7-alkyl theophylline derivatives (e.g., etofylline, dyphylline) retain the core xanthine pharmacology and exhibit reduced potency relative to theophylline in bronchopulmonary indications [2]. In contrast, the 2-chloronicotinamido-propyl substitution installed at the N-7 position in CAS 70454-35-2 introduces a pyridine-carboxamide pharmacophore that is structurally absent from all clinically used methylxanthines [3]. Early pharmacological screening of this nicotinamide-xanthine series demonstrated functional antispastic activity qualitatively distinct from the bronchodilator mechanism of theophylline [3]. Generic substitution with unsubstituted theophylline or non-nicotinamide 7-substituted analogs would therefore erase the molecular recognition elements (2-chloropyridine ring, amide hydrogen-bonding capacity) that define this compound's target-engagement hypothesis, making interchange scientifically invalid.

70454-35-2 Quantitative Differentiation Evidence: Nicotinamide-Xanthine Hybrid Pharmacology Data Inventory


Functional Antispastic Activity of the Nicotinamide-Xanthine Series vs. Theophylline Baseline

Duranti et al. (1979) synthesized a series of nicotinamide derivatives of 7-substituted theophyllines, including CAS 70454-35-2, and pharmacologically screened them. The series as a class demonstrated 'remarkable antispastic activity' relative to the very low coronarodilatory activity also observed in the same assays [1]. Specific numeric IC₅₀ or EC₅₀ values for individual congeners (including the target compound) were not disclosed in the abstract or indexed metadata; the publication provides only qualitative class-level structure-activity trend statements [1]. Theophylline itself is not a recognized antispastic agent, suggesting that the nicotinamide-propyl substitution redirects pharmacological activity away from the canonical methylxanthine bronchodilator profile [1].

Antispastic activity Smooth muscle pharmacology Nicotinamide derivatives

Low Acute Toxicity Profile of the 7-Nicotinamide Theophylline Series in Early Screening

The 1979 Duranti et al. abstract explicitly states that the nicotinamide-derived 7-substituted theophylline series exhibited 'low toxicity' in the pharmacological screening program [1]. This contrasts with the well-characterized narrow therapeutic index and dose-limiting toxicities (convulsions, cardiovascular collapse at supratherapeutic plasma concentrations) of theophylline itself [2]. However, no LD₅₀ values, therapeutic indices, or specific toxicological endpoints (e.g., cardiovascular, neurological) for individual compounds in the series are provided in the available abstract, and no modern GLP toxicology data exist for CAS 70454-35-2.

Acute toxicity Safety pharmacology Theophylline derivatives

Structural Differentiation from Closest Analog 7-(4-(6-Chloronicotinamido)butyl)theophylline (CAS 70454-37-4)

The closest catalogued structural analog of CAS 70454-35-2 is 7-(4-(6-chloronicotinamido)butyl)theophylline (CAS 70454-37-4), which differs in two structural parameters: (i) the chlorine substituent position on the pyridine ring (6-chloro vs. 2-chloro), and (ii) the alkyl linker length (butyl vs. propyl) [1]. These modifications are known determinants of nicotinamide pharmacophore geometry and conformational flexibility. No published head-to-head comparison of biological activity between these two analogs exists. Their co-existence in the same chemical catalog series suggests they were synthesized as part of a systematic SAR exploration, likely varying chlorine position and linker length to probe steric and electronic requirements of the then-uncharacterized biological target(s) [2].

Structure-activity relationship Linker length optimization Chloronicotinamide regioisomers

Validated Application Scenarios for CAS 70454-35-2 Based on Evidence-Linked Differentiation


Historical Reference Standard for Nicotinamide-Xanthine Hybrid SAR Retrospective Analysis

CAS 70454-35-2 serves as a retrievable reference compound for laboratories conducting retrospective structure-activity relationship (SAR) analysis of the 1979 Duranti et al. nicotinamide-theophylline series [1]. The compound's structural features (2-chloropyridine regioisomer, propyl linker) represent a defined point in the systematic variation of chlorine position and linker length explored in this early medicinal chemistry program. Procurement enables recreation of the original synthetic intermediate for comparative analytical characterization (HPLC, LC-MS, NMR) against modern analogs in the 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxamide scaffold space [2].

Negative Control or Comparator in TRPA1/PDE4/7 Dual Inhibitor Programs

The nicotinamide-xanthine scaffold of CAS 70454-35-2 is structurally adjacent to the 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acid amide series developed by Chłoń-Rzepa et al. (2018) as TRPA1 antagonists and PDE4B/7A dual inhibitors [3]. Compound 36 from that series achieved IC₅₀ values comparable to rolipram (PDE4 reference) and BRL-50481 (PDE7 reference), with demonstrated in vivo anti-inflammatory and analgesic efficacy [3]. CAS 70454-35-2, bearing a nicotinamide rather than an alkylcarboxylic amide side chain, can function as a structurally related but pharmacophorically distinct comparator in TRPA1/PDE selectivity profiling panels, helping to establish the contribution of the amide linkage chemistry to target engagement.

Starting Material for Late-Stage Functionalization of the 2-Chloropyridine Handle

The 2-chloropyridine moiety in CAS 70454-35-2 provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) that is absent in non-halogenated nicotinamide analogs such as 7-(3-nicotinamidopropyl)theophylline [1]. This enables diversification of the pyridine ring at the chlorine position without resynthesis of the theophylline-propyl-amine intermediate. The 2-chloro substituent is ortho to the pyridine nitrogen, creating a distinct electronic environment compared to the 6-chloro regioisomer (CAS 70454-37-4), which may influence both coupling reactivity and the binding conformation of the resulting derivatives.

Quote Request

Request a Quote for Theophylline, 7-(3-(2-chloronicotinamido)propyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.